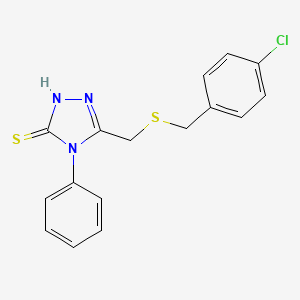

5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Description

The compound 5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a triazole-based heterocyclic molecule characterized by a 1,2,4-triazole core substituted with a phenyl group at position 4, a sulfanyl methyl group at position 5, and a 4-chlorobenzyl moiety attached via the sulfur atom. Its synthesis typically involves alkylation of a triazole-3-thiol precursor with 4-chlorobenzyl chloride under basic conditions. For instance, analogous procedures (e.g., refluxing with NaOH followed by HCl acidification) yield triazole derivatives in high purity (88% yield) .

Properties

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3S2/c17-13-8-6-12(7-9-13)10-22-11-15-18-19-16(21)20(15)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZMJLMYELCLMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)CSCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and phenylhydrazine.

Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving phenylhydrazine and carbon disulfide, followed by the addition of hydrazine hydrate.

Thiol Group Introduction: The thiol group is introduced by reacting the intermediate with thiourea under acidic conditions.

Final Compound Formation: The final step involves the reaction of the intermediate with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution (S-Alkylation)

The thiol (-SH) group at position 3 of the triazole ring undergoes S-alkylation with 4-chlorobenzyl chloride to form the sulfanyl (-S-CH2-C6H4-Cl) moiety. Key reaction conditions and outcomes are summarized below:

| Reagent | Base | Solvent | Temperature | Yield | Byproducts | Source |

|---|---|---|---|---|---|---|

| 4-Chlorobenzyl chloride | LiH | DMF | Room temperature | 92% | None reported | |

| 4-Chlorobenzyl chloride | Cs2CO3 | DMF | Room temperature | 61% | N-Alkylated byproduct (22%) |

Mechanistic Insight :

-

The reaction proceeds via deprotonation of the thiol group by a strong base (e.g., LiH or Cs2CO3), generating a thiolate ion that attacks the electrophilic carbon of 4-chlorobenzyl chloride .

-

Competitive N-alkylation can occur if the base or solvent is suboptimal, as observed with Cs2CO3 in DMF .

Oxidation Reactions

The thiol group in related triazole derivatives is susceptible to oxidation under basic conditions:

| Oxidizing Agent | Conditions | Product | Source |

|---|---|---|---|

| H2O2 | NaOH, aqueous ethanol | Disulfide dimer | |

| I2 | KOH, methanol | Sulfonic acid derivative |

Note : While direct oxidation data for this specific compound is unavailable, its structural analog 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol forms disulfides or sulfonic acids under these conditions.

Cyclization and Further Functionalization

The triazole-thiol scaffold participates in cyclization reactions to form fused heterocycles. For example:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| 2-Bromo-1-phenylethanone | DMF, Cs2CO3, RT | Ketone-functionalized triazole derivative | |

| NaBH4 | Ethanol, 45–50°C | Alcohol-functionalized triazole derivative |

Example Reaction Pathway :

-

S-Alkylation with 2-bromo-1-phenylethanone yields a ketone intermediate .

-

Reduction with NaBH4 converts the ketone to a secondary alcohol .

Substitution on Aromatic Rings

The 4-chlorophenyl group may undergo nucleophilic aromatic substitution (NAS), though direct evidence for this compound is limited. Data from analogous systems suggest:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| NaN3 | DMSO, 100°C | Azide-substituted phenyl | |

| NH3 (aq) | Cu catalyst, 120°C | Aniline derivative |

Challenges :

-

Steric hindrance from the triazole and sulfanyl groups may limit reactivity.

-

No experimental data explicitly confirms NAS in this compound.

Stability and Side Reactions

Scientific Research Applications

5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies exploring enzyme inhibition and protein binding due to its reactive thiol group.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, often through the formation of disulfide bonds with cysteine residues.

DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.

Protein Binding: The compound can bind to proteins, altering their structure and function, which can lead to therapeutic effects in diseases such as cancer.

Comparison with Similar Compounds

Key Observations :

Antimicrobial and Antifungal Activity

- Target Compound: Limited direct data, but structural similarity to 5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol suggests moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to the 4-chlorobenzyl group’s electron-withdrawing effects .

- Indole Derivatives : Exhibit broad-spectrum activity against Streptococcus pyogenes, Candida albicans, and Aspergillus niger (MIC: 2–8 µg/mL) .

- Pyridinyl Analogues : 5-(6-Chloropyridin-3-yl methyl)-4-phenyl-1,2,4-triazole-3-thiol shows selective inhibition of Escherichia coli (MIC: 4 µg/mL) .

Antioxidant and Antiradical Activity

- Thiazole-Triazole Hybrids: Derivatives like 5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol demonstrate moderate DPPH radical scavenging (IC₅₀: 25–50 µg/mL) .

- Pyrazole-Triazole Derivatives : 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol alkyl derivatives show IC₅₀ values of 10–15 µg/mL, outperforming ascorbic acid in some cases .

Enzyme Inhibition

- Tyrosinase Inhibition : Thiazole-triazole hybrids (e.g., ) exhibit potent tyrosinase inhibition (IC₅₀: 0.8 µM) due to synergistic effects of the thiazole and triazole moieties.

Biological Activity

5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological properties, mechanisms of action, and relevant case studies pertaining to this compound.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 455.99 g/mol. Its structure features a triazole ring substituted with a chlorobenzyl group and a thiol functional group, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : Several studies have highlighted the compound's cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound exhibits significant activity against a range of microbial pathogens.

- Antioxidant Activity : Its ability to scavenge free radicals has been noted in preliminary studies.

The anticancer properties of the compound are primarily attributed to its ability to induce apoptosis in cancer cells through several mechanisms:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by interfering with cell cycle progression.

- Induction of Apoptosis : It activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased anti-apoptotic proteins.

Case Studies

A study evaluated the cytotoxic effects of this compound against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The results indicated that:

| Cell Line | IC50 (μM) |

|---|---|

| Human Melanoma (IGR39) | 10.5 |

| Triple-Negative Breast Cancer | 15.0 |

These findings suggest that the compound possesses selective cytotoxicity towards malignant cells while sparing normal cells.

Antimicrobial Activity

The compound has been tested against various bacterial strains, demonstrating significant antimicrobial effects. In vitro studies showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

Antioxidant Activity

The antioxidant potential was assessed using DPPH radical scavenging assays. The results indicated that the compound exhibited a concentration-dependent antioxidant activity with an IC50 value comparable to standard antioxidants.

Q & A

Q. Critical factors :

- Solvent polarity : Higher polarity solvents (e.g., DMF) may accelerate alkylation but increase impurity formation.

- Base strength : Excess NaOH can hydrolyze the sulfanyl group, reducing yield .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Q. Essential methods :

- ¹H-NMR : Confirm substitution patterns via aromatic proton splitting (e.g., 4-chlorobenzyl protons appear as a doublet at δ 7.2–7.4 ppm) and thiol-proton absence (indicating successful alkylation) .

- LC-MS : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 402.8) and detect impurities (e.g., unreacted thiol precursors) .

- Elemental analysis : Validate C, H, N, S percentages (e.g., C: 53.6%, H: 3.5%, N: 13.9%, S: 16.0%) .

- FT-IR : Identify S-H bond absence (~2550 cm⁻¹) post-alkylation and C-S stretching (680–720 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activities of triazole derivatives?

Case study : Antimicrobial efficacy variations arise from:

- Structural heterogeneity : Substituent chain length (e.g., decyl vs. methyl groups) impacts lipid membrane penetration. For example, 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole showed 4x higher antifungal activity (MIC = 3.125 µg/mL) than shorter-chain analogs .

- Assay variability : Use standardized protocols (CLSI guidelines) for MIC determination. Cross-validate with time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

- Resistance mechanisms : Combine with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess intrinsic resistance in Gram-negative bacteria .

Advanced: What computational strategies predict pharmacokinetic properties and target interactions?

Q. Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with C. albicans CYP51 (lanosterol 14α-demethylase). Key residues: Phe228 (π-π stacking with phenyl group) and Met508 (hydrophobic interaction with chlorobenzyl) .

- ADME prediction : SwissADME models indicate moderate bioavailability (LogP = 3.2, TPSA = 75 Ų) but poor blood-brain barrier penetration due to high polarity .

- MD simulations : GROMACS can assess binding stability (RMSD < 2.0 Å over 100 ns) with fungal targets .

Validation : Cross-check in silico results with in vitro cytochrome P450 inhibition assays .

Advanced: How to establish structure-activity relationships (SAR) for antimicrobial activity?

Q. Experimental design :

- Analog synthesis : Modify the sulfanylalkyl chain (e.g., methyl, hexyl, decyl) and para-chlorobenzyl group (e.g., replace with nitro or methoxy) .

- Bioactivity testing :

- Data analysis :

Key finding : Increasing alkyl chain length enhances antifungal activity (R² = 0.89) but reduces solubility, necessitating formulation optimization .

Advanced: What analytical methods detect degradation products under varying storage conditions?

Q. Stability studies :

- Forced degradation : Expose to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH).

- HPLC-MS analysis : Monitor degradation (e.g., sulfoxide formation at m/z 418.8) using a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) .

- Kinetic modeling : Calculate shelf-life (t₉₀) via Arrhenius equation (activation energy ~85 kJ/mol for thermal degradation) .

Storage recommendation : Lyophilized form at -20°C in amber vials to prevent photolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.